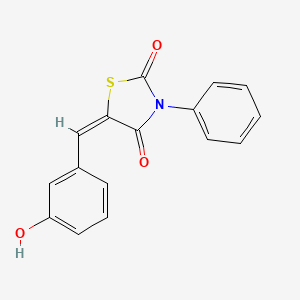![molecular formula C21H22O3 B4897000 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNP is a naphthalene derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, a type of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. This compound is not very water-soluble, which can make it challenging to use in aqueous environments. This compound is also relatively unstable, which can make it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of research is the development of this compound-based materials for use in organic electronics. Another area of research is the development of this compound-based therapeutics for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and biotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and it has been extensively studied for its potential applications in material science, organic electronics, and biomedical research. This compound has been shown to have various biochemical and physiological effects, and it has several advantages as a research tool. However, there are also some limitations to using this compound in lab experiments. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of 2-bromonaphthalene with 3-(2-methoxy-4-methylphenoxy)propylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-16-8-11-20(21(14-16)22-2)24-13-5-12-23-19-10-9-17-6-3-4-7-18(17)15-19/h3-4,6-11,14-15H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLGWRAMNQZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)